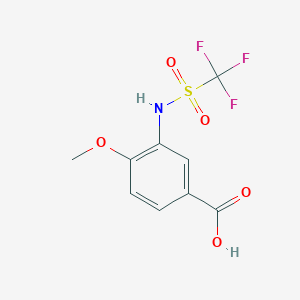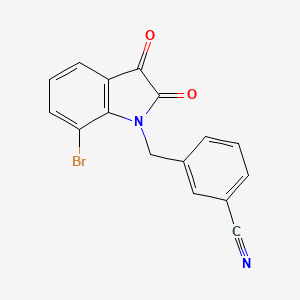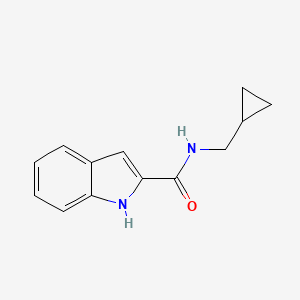
2-(2-Methyl-5-nitroanilino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-5-nitroanilino)acetamide, also known as MNA, is a chemical compound that has been studied extensively for its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-5-nitroanilino)acetamide is not fully understood. However, it is believed that this compound works by inhibiting the synthesis of nucleic acids in bacteria, fungi, and viruses. This inhibition leads to the death of these microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have antibacterial, antifungal, and antiviral effects. In addition, this compound has been investigated for its potential use as a fluorescent probe for detecting DNA and RNA. However, the biochemical and physiological effects of this compound on humans are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-Methyl-5-nitroanilino)acetamide in lab experiments is its ability to inhibit the growth of microorganisms. This property makes it useful for studying the effects of different compounds on bacteria, fungi, and viruses. However, one of the limitations of using this compound is its potential toxicity to humans. Therefore, caution should be taken when handling this compound in the lab.
Orientations Futures
There are several future directions for research on 2-(2-Methyl-5-nitroanilino)acetamide. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of this compound to better understand its biochemical and physiological effects. Additionally, further studies are needed to determine the potential applications of this compound in the fields of biochemistry and biotechnology.
In conclusion, this compound is a chemical compound that has been studied extensively for its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. While there are advantages to using this compound in lab experiments, caution should be taken due to its potential toxicity to humans. There are several future directions for research on this compound, including the development of new synthetic methods and further investigation of its mechanism of action.
Méthodes De Synthèse
The most common method for synthesizing 2-(2-Methyl-5-nitroanilino)acetamide is through the reaction of 2-methyl-5-nitroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields a yellow crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
2-(2-Methyl-5-nitroanilino)acetamide has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and biotechnology. This compound has been investigated for its antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for detecting DNA and RNA.
Propriétés
IUPAC Name |
2-(2-methyl-5-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6-2-3-7(12(14)15)4-8(6)11-5-9(10)13/h2-4,11H,5H2,1H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXARJFDLVGSPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-morpholin-4-ylsulfonylphenyl)propanamide](/img/structure/B7463642.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-2-(oxolan-2-ylmethylsulfanyl)benzamide](/img/structure/B7463655.png)


![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)


![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)
![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)
![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)

